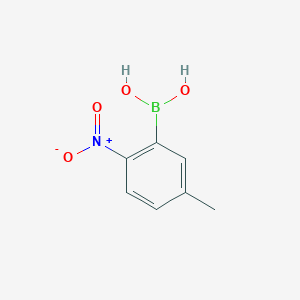
Boronicacid,(5-methyl-2-nitrophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronicacid,(5-methyl-2-nitrophenyl) is an organoboron compound that features a boronic acid functional group attached to a 5-methyl-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Boronicacid,(5-methyl-2-nitrophenyl) can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. Another method includes the palladium-catalyzed borylation of 5-methyl-2-nitrophenyl halides using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boronicacid,(5-methyl-2-nitrophenyl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: 5-methyl-2-nitrophenol.
Reduction: 5-methyl-2-aminophenyl boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Boronicacid,(5-methyl-2-nitrophenyl) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of boronicacid,(5-methyl-2-nitrophenyl) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as enzyme inhibition where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is largely influenced by the electronic properties of the 5-methyl-2-nitrophenyl group, which can modulate the acidity and nucleophilicity of the boronic acid .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitro and methyl substituents, making it less reactive in certain contexts.
4-carboxy-2-nitrophenyl boronic acid: Contains a carboxyl group instead of a methyl group, altering its reactivity and solubility.
Uniqueness
Boronicacid,(5-methyl-2-nitrophenyl) is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for selective transformations that are not possible with simpler boronic acids .
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
(5-methyl-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 |
InChI Key |
UYYXXKUUAZPZMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


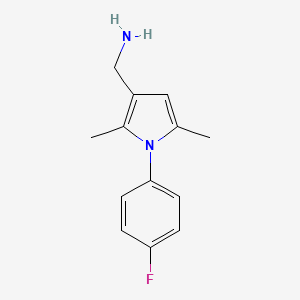
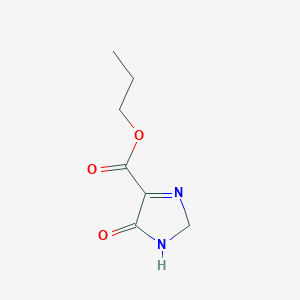
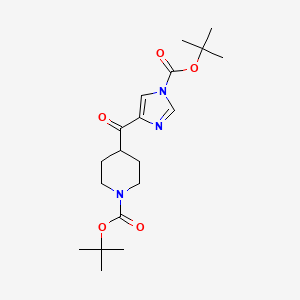
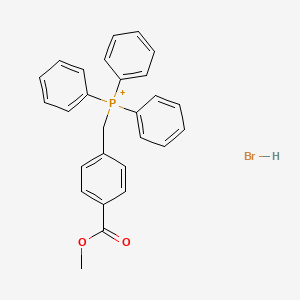
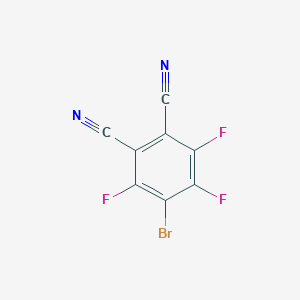
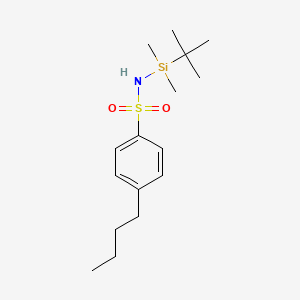
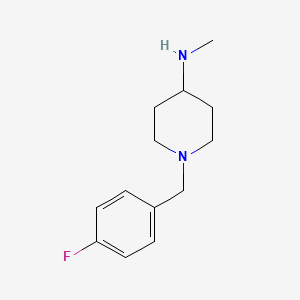
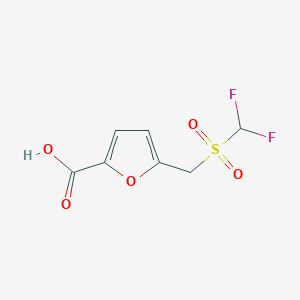
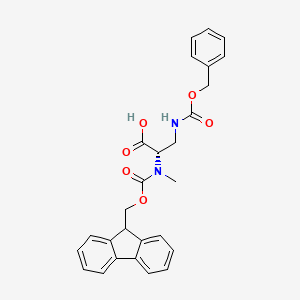

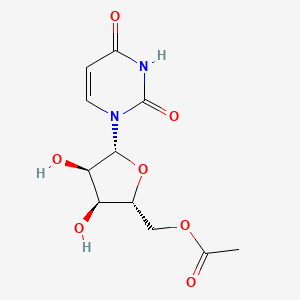
![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
